3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole
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Overview
Description
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzhydryl group, a chlorophenoxy group, and a dihydroisoxazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting with the preparation of the benzhydryl and chlorophenoxy precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the dihydroisoxazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles under suitable conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-Benzhydryl-5-(4-methylphenoxy)-4,5-dihydroisoxazole: Similar structure but with a methyl group instead of a chlorine atom.
3-Benzhydryl-5-(4-fluorophenoxy)-4,5-dihydroisoxazole: Contains a fluorine atom instead of chlorine.
3-Benzhydryl-5-(4-bromophenoxy)-4,5-dihydroisoxazole: Features a bromine atom in place of chlorine.
Properties
CAS No. |
89249-64-9 |
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Molecular Formula |
C22H18ClNO2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-benzhydryl-5-(4-chlorophenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H18ClNO2/c23-18-11-13-19(14-12-18)25-21-15-20(24-26-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2 |
InChI Key |
OYHIWURFRHHWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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